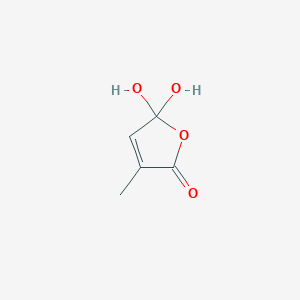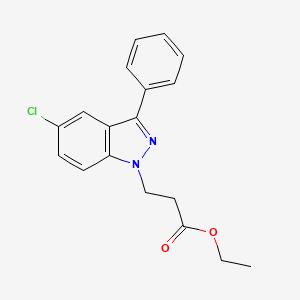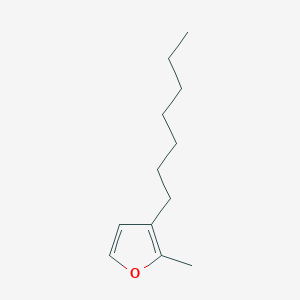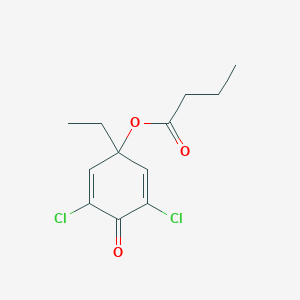
5,5-Dihydroxy-3-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dihydroxy-3-methylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dihydroxy-3-methylfuran-2(5H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone or keto-alcohol, cyclization can be induced using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles might be employed to scale up the production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dihydroxy-3-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dihydroxy-3-methylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity is influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing effects of the furan ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-methylfuran: Lacks one hydroxyl group compared to 5,5-Dihydroxy-3-methylfuran-2(5H)-one.
3-Methylfuran: Lacks both hydroxyl groups.
2,5-Dihydroxyfuran: Lacks the methyl group.
Propriétés
Numéro CAS |
61343-46-2 |
|---|---|
Formule moléculaire |
C5H6O4 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
5,5-dihydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C5H6O4/c1-3-2-5(7,8)9-4(3)6/h2,7-8H,1H3 |
Clé InChI |
GUSXGVUVVSDFJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(OC1=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)


![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)




